



The Role of (S)-(+)-Mandelamide as a Chiral Auxiliary: Principles and Protocols

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Compound of Interest		
Compound Name:	(S)-(+)-Mandelamide	
Cat. No.:	B113463	Get Quote

(S)-(+)-Mandelamide, a derivative of the readily available and inexpensive chiral molecule mandelic acid, presents a valuable tool for researchers in asymmetric synthesis. Its utility as a chiral auxiliary lies in its ability to direct the stereochemical outcome of reactions, enabling the selective formation of one enantiomer of a target molecule. This is of paramount importance in the fields of pharmaceutical development and materials science, where the biological activity and physical properties of a compound are often dictated by its specific three-dimensional arrangement.

This document provides detailed application notes and protocols for the use of **(S)-(+)-mandelamide** as a chiral auxiliary, focusing on its application in diastereoselective alkylation reactions. While direct and extensive literature on **(S)-(+)-mandelamide** as a widely-used chiral auxiliary is limited, the principles of its application can be extrapolated from the well-established use of other amide-based chiral auxiliaries. The protocols provided here are based on these established methodologies and serve as a guide for researchers looking to employ **(S)-(+)-mandelamide** in their synthetic endeavors.

Principle of Diastereoselective Alkylation

The core principle behind the use of **(S)-(+)-mandelamide** as a chiral auxiliary involves the temporary attachment of this chiral moiety to a prochiral substrate, typically through an amide bond. The inherent chirality of the mandelamide framework then creates a diastereomeric intermediate. The steric and electronic properties of the phenyl and hydroxyl groups of the mandelamide auxiliary effectively shield one face of the enolate formed from the N-



Methodological & Application

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acylmandelamide, directing the approach of an electrophile to the less hindered face. This facial bias results in the preferential formation of one diastereomer of the product. Subsequent cleavage of the mandelamide auxiliary yields the desired enantiomerically enriched product and allows for the recovery and recycling of the chiral auxiliary.

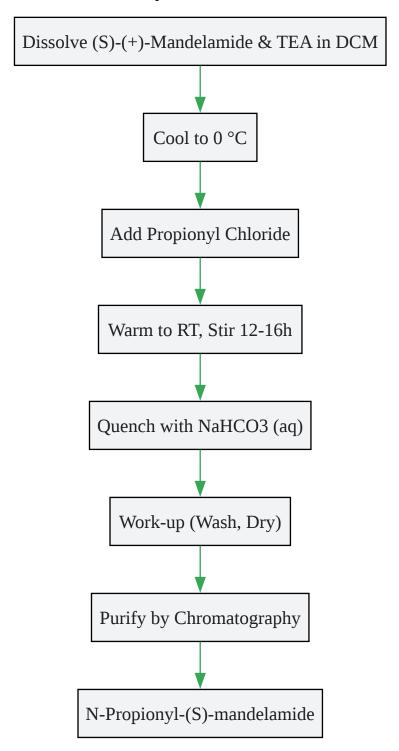
A general workflow for this process is outlined below:



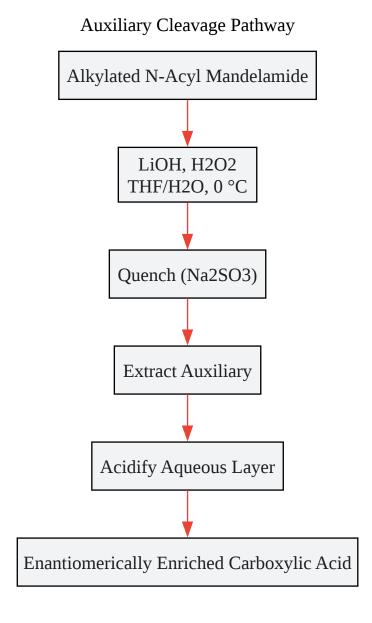




N-Acylation Workflow







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